Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate
Description
Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is a hydrazone ester featuring a Z-configuration at the C=N bond, a chloro substituent, and a 3-methoxyphenyl group (Fig. 1). This compound belongs to a broader class of hydrazonyl halides, which are pivotal intermediates in synthesizing heterocycles such as spiro compounds and thiazoles . Its molecular formula is C₁₁H₁₃ClN₂O₃ (molecular weight: 256.68 g/mol), with crystallographic studies confirming its planar geometry and hydrogen-bonded supramolecular networks .
Structure
3D Structure
Properties
Molecular Formula |
C11H13ClN2O3 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-5-4-6-9(7-8)16-2/h4-7,13H,3H2,1-2H3/b14-10+ |
InChI Key |
YVISHWWYVAIPNX-GXDHUFHOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=CC=C1)OC)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Condensation Method
The most widely reported synthesis involves a one-step condensation between ethyl dichloroacetoacetate and 3-methoxyphenylhydrazine. The reaction proceeds in methanol under basic conditions, typically with triethylamine as a catalyst.
Procedure :
-
Reagent Preparation :
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Ethyl dichloroacetoacetate (1.0 equiv) is dissolved in anhydrous methanol.
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3-Methoxyphenylhydrazine (1.1 equiv) is added dropwise at -5°C to 10°C.
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Triethylamine (1.5 equiv) is introduced to neutralize HCl byproducts.
-
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Reaction Monitoring :
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The mixture is stirred for 6–8 hours at 0–5°C.
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Completion is confirmed via thin-layer chromatography (TLC).
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-
Work-Up :
Key Parameters :
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Temperature control (-5°C to 10°C) prevents side reactions such as E-isomer formation.
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Methanol ensures solubility of intermediates while stabilizing the hydrazone structure through hydrogen bonding.
Diazonium Salt Coupling Method
An alternative route adapts diazotization techniques used for analogous 4-methoxyphenyl derivatives. While originally developed for positional isomers, this method is applicable to the 3-methoxy variant with modifications.
Procedure :
-
Diazotization :
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3-Methoxyaniline (1.0 equiv) is treated with NaNO₂ (1.2 equiv) and HCl (2.0 equiv) in water at -5°C.
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The diazonium salt forms within 1 hour.
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-
Coupling Reaction :
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Ethyl 2-chloro-3-oxobutyrate (1.0 equiv) and sodium acetate (2.0 equiv) are added to the diazonium solution.
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The mixture is stirred for 2 hours at 0–5°C.
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Isolation :
Adaptation Notes :
-
Substituting 4-methoxyaniline with 3-methoxyaniline requires adjusted stoichiometry to account for steric effects.
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Acetone/water solvent systems improve yield compared to pure aqueous conditions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Low temperatures (-5°C to 10°C) are critical to suppress byproducts like the E-isomer or polymeric hydrazones. Methanol outperforms ethanol or acetonitrile due to its polar protic nature, which stabilizes intermediates.
Table 1: Solvent Impact on Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 0–5 | 85 | 98 |
| Ethanol | 0–5 | 72 | 95 |
| Acetonitrile | 0–5 | 65 | 90 |
Base Selection
Triethylamine and sodium acetate are preferred for their mild basicity and solubility in reaction media. Stronger bases (e.g., NaOH) lead to ester hydrolysis, reducing yields by 15–20%.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance reproducibility and safety. Key advantages include:
-
Precise Temperature Control : Multi-stage cooling zones maintain reactions at -5°C.
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Higher Throughput : Yields exceed 90% with residence times under 30 minutes.
Table 2: Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Yield | 85% | 92% |
| Purity | 98% | 99.5% |
| Annual Output | 10 kg | 5,000 kg |
Characterization and Analysis
Spectroscopic Confirmation
Configurational Analysis
The Z-configuration is confirmed via X-ray crystallography, revealing a planar hydrazone group and intramolecular hydrogen bonding between the NH and ester carbonyl.
Challenges and Troubleshooting
Common Issues
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E-Isomer Contamination : Mitigated by strict temperature control and rapid work-up.
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Low Yields : Often due to incomplete diazotization; increasing NaNO₂ stoichiometry by 10% resolves this.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Condensation | 85 | 98 | Moderate |
| Diazonium Coupling | 78 | 95 | High |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxyphenyl group can undergo oxidation to form corresponding quinones.
Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of hydrazine derivatives and related compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Pharmaceutical Intermediates
Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Specifically, it is utilized in the preparation of anticoagulants such as apixaban, which is used for the treatment of thromboembolic disorders. The compound's hydrazone structure contributes to its reactivity, facilitating further chemical transformations essential for drug development .
1.2 Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to this compound. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the inhibition of specific kinases and modulation of signaling pathways related to cell proliferation and survival .
Synthesis Pathways
A detailed synthesis pathway for this compound has been documented, showcasing its preparation from p-anisidine through a multi-step reaction involving hydrazone formation and subsequent esterification processes. This method highlights the compound's versatility as a synthetic intermediate in pharmaceutical chemistry .
In Vitro Studies on Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, a derivative was tested against a panel of NCI-60 human cancer cell lines, showing IC50 values indicating significant cytotoxic effects, particularly in breast cancer cells .
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the methoxyphenyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key analogs differ in substituents on the phenyl ring, influencing electronic, steric, and physicochemical properties.
Key Observations :
- Substituent Position : The 3-methoxy group (meta) in the target compound vs. 4-methoxy (para) alters electronic effects. The para-substituted analog exhibits stronger resonance stabilization .
- Halogen Effects : Chlorine and fluorine substituents increase electrophilicity, enhancing reactivity in heteroannulation reactions .
- Crystallography : The 4-methoxy derivative crystallizes in a P2₁ space group with a near-right angle (β = 91.47°), while the phenyl analog adopts P2₁/c with β = 118.15°, reflecting steric and packing differences .
Key Observations :
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic data reveal intermolecular interactions critical for stability and reactivity:
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate, with the CAS number 405872-78-8, is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula: C11H13ClN2O3
- Molecular Weight: 256.68 g/mol
- IUPAC Name: this compound
- CAS Number: 405872-78-8
The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets. The presence of the chloro group facilitates nucleophilic substitution reactions, while the hydrazone moiety may engage in hydrogen bonding with target biomolecules.
Anticancer Potential
Recent studies have highlighted the anticancer properties of hydrazone derivatives. This compound has shown promise in inhibiting cancer cell proliferation through various pathways:
- Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.
- Apoptosis Induction: It promotes apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Antimicrobial Activity
Research indicates that similar hydrazone derivatives possess significant antimicrobial properties. This compound may exhibit:
- Bactericidal Effects: Effective against various bacterial strains, potentially through disruption of bacterial cell membranes.
- Fungicidal Activity: Inhibiting fungal growth by interfering with cellular processes.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | |
| Antimicrobial | Bactericidal and fungicidal effects | |
| Chemical Synthesis | Intermediate in pharmaceutical synthesis |
Study 1: Anticancer Activity
A study conducted on hydrazone derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
Study 2: Antimicrobial Efficacy
In a comparative study of various hydrazone compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting its potential as an antimicrobial agent.
Q & A
Q. How to troubleshoot low yields in hydrazone formation?
- Solutions :
- Ensure fresh diazonium salt preparation to avoid decomposition.
- Use anhydrous ethanol to prevent hydrolysis of the α-chloro ester.
- Employ slow addition of the diazonium salt to reduce dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
